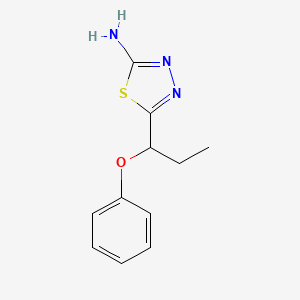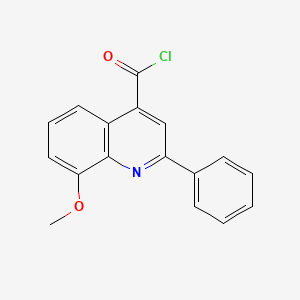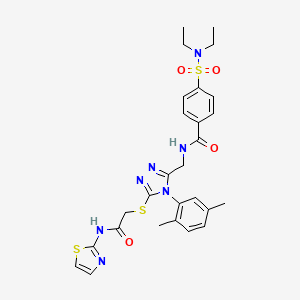
5-(1-Phenoxypropyl)-1,3,4-Thiadiazol-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including 5-(1-Phenoxypropyl)-1,3,4-thiadiazol-2-amine, often involves reactions between thiosemicarbazide, phosphorous oxychloride, and aromatic acids. These reactions lead to the formation of 1,3,4-thiadiazole derivatives, which are then further modified through reactions with different aromatic aldehydes to produce Schiff base compounds (Vinayak et al., 2014). Additionally, the synthesis can involve single-step reactions, as demonstrated by Kumar et al. (2013), who synthesized 5-Phenyl-1,3,4-thiadiazole-2-amine and its derivatives through diazotisation followed by coupling with various compounds (Kumar et al., 2013).
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazol-2-amine derivatives is characterized by the presence of the 1,3,4-thiadiazole ring, which forms the core structure. Structural analysis, including X-ray and DFT studies, provides insights into the stabilization of these compounds through intramolecular and intermolecular hydrogen bonding. The compounds exhibit different crystalline systems and space groups, with geometrical optimization performed using DFT methods to compare with single-crystal X-ray data (Dani et al., 2013).
Chemical Reactions and Properties
1,3,4-Thiadiazol-2-amines participate in various chemical reactions, leading to the synthesis of Schiff bases, azo dyes, metal complexes, and other derivatives with significant biological activities. These reactions are facilitated by the reactive sites on the thiadiazole ring, allowing for nucleophilic attacks and substitutions (Al-Amiery et al., 2009).
Physical Properties Analysis
The physical properties of 1,3,4-thiadiazol-2-amine derivatives, including solubility, melting point, and crystalline structure, are influenced by the nature of substituents on the thiadiazole ring. These properties are crucial for determining the compound's suitability for various applications, including material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group compatibility, of 1,3,4-thiadiazol-2-amine derivatives are determined by the thiadiazole core and the nature of substituents. Studies have shown that these compounds exhibit significant biological activities, including anticancer, antifungal, and antibacterial properties, due to their chemical structure (Singh & Rana, 2011).
Wissenschaftliche Forschungsanwendungen
Photophysikalische Eigenschaften:
- In-vitro-Studien ergaben, dass 1-(Phenoxypropyl)pyrimidin-1-ium Tetrafluoroborat eine moderate antibakterielle Aktivität gegen gramnegative Pseudomonas aeruginosa (MIC=16 μg/mL) aufweist. Andere Derivate zeigen ebenfalls eine Bioaktivität gegen grampositive Bakterien .
Materialwissenschaften
Polymeradditive:Zusammenfassend lässt sich sagen, dass 5-(1-Phenoxypropyl)-1,3,4-Thiadiazol-2-amin vielversprechend in ionischen Flüssigkeiten, der Wirkstoffforschung, der organischen Synthese und der Materialwissenschaft ist. Weitere Forschung wird zusätzliche Anwendungen aufdecken und das Potenzial für einen positiven Einfluss in verschiedenen Bereichen optimieren . Wenn Sie weitere Informationen benötigen oder andere Fragen haben, können Sie sich gerne an uns wenden!
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include studies to determine its mechanism of action and potential applications in medicine or other fields .
Eigenschaften
IUPAC Name |
5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-2-9(10-13-14-11(12)16-10)15-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKZMILXXWWZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=C(S1)N)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(3-acetylphenyl)-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2484354.png)



![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2484363.png)
